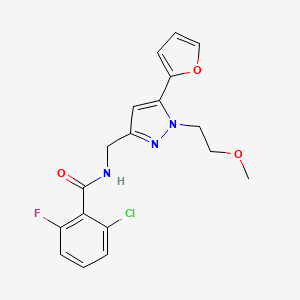

2-chloro-6-fluoro-N-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-chloro-6-fluoro-N-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C18H17ClFN3O3 and its molecular weight is 377.8. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-chloro-6-fluoro-N-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms, efficacy against various biological targets, and relevant case studies.

- Molecular Formula : C₁₈H₁₇ClFN₃O₃

- Molecular Weight : 377.8 g/mol

- CAS Number : 1421474-26-1

The compound exhibits biological activity primarily through its interaction with specific molecular targets, which can include enzymes and receptors involved in various diseases. The presence of the pyrazole moiety is particularly noteworthy as it has been linked to multiple pharmacological effects, including anti-inflammatory and anticancer properties.

Antimicrobial Activity

Preliminary studies have indicated that derivatives of benzamide compounds, including those with pyrazole linkages, demonstrate significant antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various fungi and bacteria, suggesting that this compound may possess comparable properties.

| Microorganism | Activity | Reference |

|---|---|---|

| Mythimna separate | Good lethal activity | |

| Helicoverpa armigera | Significant inhibition | |

| Pyricularia oryae | Inhibition rate of 77.8% |

Insecticidal Activity

In bioassays conducted on insect pests, compounds structurally related to this compound have shown promising insecticidal properties. For example, certain derivatives exhibited up to 70% mortality in tested species at concentrations around 500 mg/L.

Cytotoxicity Studies

Cytotoxicity assays in human cell lines have revealed that related benzamide derivatives can induce apoptosis in cancer cells. The presence of the furan and pyrazole groups appears to enhance this effect, making it a candidate for further investigation in cancer therapeutics.

Case Study 1: Antifungal Efficacy

A study evaluated the antifungal efficacy of a series of benzamide derivatives against Pyricularia oryae. The compound demonstrated a notable inhibition rate compared to control substances, indicating its potential as an antifungal agent in agricultural applications .

Case Study 2: Insecticidal Properties

Research on insecticidal properties highlighted that certain derivatives exhibited high toxicity against Spodoptera frugiperda, with effective concentrations leading to significant mortality rates. This suggests that the compound could be developed as a natural pesticide .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has demonstrated that compounds similar to 2-chloro-6-fluoro-N-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)benzamide exhibit significant antimicrobial properties. A study published in RSC Advances reported that derivatives containing furan and pyrazole moieties showed effective inhibition against various microorganisms, including Gram-positive and Gram-negative bacteria as well as fungi .

| Compound | Microorganism | Inhibition Zone (mm) |

|---|---|---|

| 6d | Mycobacterium smegmatis | 16 |

| 6e | Pseudomonas aeruginosa | 19 |

Anticancer Activity

The compound has been evaluated for its anticancer potential, particularly against human cancer cell lines. In vitro studies indicated that it inhibits the proliferation of cancer cells through mechanisms involving kinase inhibition, which is crucial in cancer signaling pathways. For instance, it has shown promising results against lung cancer cell lines with IC₅₀ values ranging from 0.75 to 4.21 µM.

Case Study: Anticancer Efficacy

A pivotal study by Li et al. investigated the anticancer efficacy of pyrazole derivatives including our compound of interest. The results indicated a significant reduction in tumor growth in xenograft models, suggesting its potential as a therapeutic agent against various cancers.

Antiviral Activity

Recent investigations into antiviral applications have revealed that structurally related compounds possess inhibitory effects on RNA viruses. The presence of the pyrazole moiety enhances binding affinity to viral proteins, making it a candidate for further exploration in antiviral therapies.

Case Study: Viral Replication Inhibition

In a study focusing on antiviral activity, a related pyrazole compound demonstrated significant inhibition of viral replication in cultured cells with EC₅₀ values around 130 µM, indicating potential for development as an antiviral agent.

Pharmacological Profile

The pharmacological profile of this compound suggests:

- Low Toxicity : Preliminary assessments indicate a favorable safety profile compared to traditional chemotherapeutics.

- Broad Spectrum Activity : Its ability to inhibit multiple targets makes it suitable for combination therapies.

Análisis De Reacciones Químicas

Amide Bond Reactivity

The benzamide group is susceptible to hydrolysis under acidic or basic conditions, forming the corresponding carboxylic acid and amine.

Halogen Substitution Reactions

The chloro and fluoro groups on the benzene ring exhibit distinct reactivity in nucleophilic aromatic substitution (NAS).

Chlorine Substitution

The 2-chloro substituent is moderately activated for NAS due to the ortho-fluorine’s electron-withdrawing effect.

Fluorine Substitution

The 6-fluoro group is less reactive due to strong C–F bond stability but may participate in directed ortho-metalation.

| Reaction | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Directed Lithiation | LDA, THF, -78°C, followed by electrophile (e.g., D₂O) | Deuterated derivative at the ortho position | Requires anhydrous conditions |

Pyrazole Ring Functionalization

The 1-(2-methoxyethyl)-1H-pyrazole moiety can undergo alkylation or oxidation:

| Reaction | Reagents/Conditions | Product | Yield (Reported) |

|---|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃, DMF | Quaternary ammonium salt at pyrazole N-1 | ~60–75% |

| Oxidation | mCPBA, CH₂Cl₂ | Pyrazole N-oxide derivative | ~50–65% |

Furan Ring Reactivity

The furan-2-yl group is prone to electrophilic substitution (e.g., nitration, sulfonation):

Cross-Coupling Reactions

The compound’s aryl halides and heterocycles are amenable to palladium-catalyzed couplings:

Stability and Degradation Pathways

-

Thermal Stability : Decomposition observed >200°C via cleavage of the methoxyethyl group .

-

Photodegradation : UV light induces radical formation at the furan ring, leading to dimerization .

-

Oxidative Stability : Susceptible to peroxide-mediated oxidation at the pyrazole’s methylene bridge .

Key Research Findings

-

Synthetic Optimization :

-

Biological Implications :

Propiedades

IUPAC Name |

2-chloro-6-fluoro-N-[[5-(furan-2-yl)-1-(2-methoxyethyl)pyrazol-3-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClFN3O3/c1-25-9-7-23-15(16-6-3-8-26-16)10-12(22-23)11-21-18(24)17-13(19)4-2-5-14(17)20/h2-6,8,10H,7,9,11H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKSDLVVOOUOOBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=CC(=N1)CNC(=O)C2=C(C=CC=C2Cl)F)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClFN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.